molecular formula C20H14F3NO2 B12124629 2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid CAS No. 85010-08-8

2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid

Cat. No.: B12124629
CAS No.: 85010-08-8
M. Wt: 357.3 g/mol
InChI Key: IEPOWEALVQJTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is widely used for its analgesic, anti-inflammatory, and antipyretic properties . This compound is known for its ability to inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid typically involves the reaction of 3-(trifluoromethyl)aniline with 2-chlorobenzoic acid under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the product is isolated by acidification and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as crystallization, filtration, and drying to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of 2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature contributes to its potent anti-inflammatory and analgesic effects compared to other similar compounds .

Properties

CAS No.

85010-08-8

Molecular Formula

C20H14F3NO2

Molecular Weight

357.3 g/mol

IUPAC Name

2-(N-[3-(trifluoromethyl)phenyl]anilino)benzoic acid

InChI

InChI=1S/C20H14F3NO2/c21-20(22,23)14-7-6-10-16(13-14)24(15-8-2-1-3-9-15)18-12-5-4-11-17(18)19(25)26/h1-13H,(H,25,26)

InChI Key

IEPOWEALVQJTFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.